4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole
Overview
Description
“4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole” is a chemical compound with the molecular formula C7H8BrF3N2 . It is a pyrazole derivative, which is a class of organic compounds known for their heterocyclic structure .
Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom (Br), an isopropyl group (C3H7), and a trifluoromethyl group (CF3) attached to a pyrazole ring . The InChI code for this compound is 1S/C7H8BrF3N2/c1-4(2)13-3-5(8)6(12-13)7(9,10)11/h3-4H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazole derivatives are known to participate in various reactions. For instance, 4-Bromopyrazole, a related compound, can undergo cyanation in the presence of palladium catalysts .Scientific Research Applications
Copper-Catalyzed Synthesis
A study by Lu et al. (2019) demonstrates the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles, highlighting the utility of bromo and trifluoromethyl substituted pyrazoles in organic synthesis to achieve moderate to excellent yields with excellent regioselectivity under mild conditions (Lu et al., 2019).
Regioselective Functionalization
Schlosser et al. (2002) explored the switchable reactivity and site-selective functionalization of trifluoromethyl-substituted pyrazoles. Their work provides insights into the regioflexible conversion of heterocyclic starting materials into diverse isomers, utilizing bromine for further functionalization (Schlosser et al., 2002).
Surface Morphology and Corrosion Inhibition
Research by Babić-Samardžija et al. (2005) investigated the inhibitive properties and surface morphology of heterocyclic diazoles, including pyrazole derivatives, on iron corrosion. This study underscores the relevance of bromo-substituted pyrazoles in corrosion science, offering a foundation for developing novel corrosion inhibitors (Babić-Samardžija et al., 2005).
Catalysis and Material Science
Sharma et al. (2013) described the synthesis of palladium(II) complexes of pyrazolated thio/selenoethers, including derivatives of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. These complexes serve as efficient precursors for Suzuki-Miyaura coupling reactions and for synthesizing Pd4Se and PdSe nano-particles, showcasing the material science applications of bromo-substituted pyrazoles (Sharma et al., 2013).
Structural and Photoluminescence Studies
Morishima et al. (2014) conducted structural and photoluminescence studies on silver(I) trinuclear halopyrazolato complexes, including 4-bromo-3,5-diisopropylpyrazole derivatives. Their work contributes to the understanding of the electronic properties of these complexes and their potential application in photoluminescent materials (Morishima et al., 2014).
Safety and Hazards
“4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Biochemical Analysis
Biochemical Properties
This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Related compounds such as 4-Bromopyrazole have been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake , which could potentially influence cell function.
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and hence their interactions at the molecular level .
Metabolic Pathways
Pyrazoles are known to be involved in various biochemical reactions .
Properties
IUPAC Name |
4-bromo-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2/c1-4(2)13-3-5(8)6(12-13)7(9,10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUWASQWVXKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190613 | |
Record name | 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426958-33-9 | |
Record name | 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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